1-Fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
Description
1-Fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 1 and a sulfanylmethyl group at position 2. The sulfanylmethyl group is further substituted with a 4-chloro-3-fluorophenyl moiety.
Properties
IUPAC Name |
1-chloro-2-fluoro-4-[(2-fluorophenyl)methylsulfanyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-11-6-5-10(7-13(11)16)17-8-9-3-1-2-4-12(9)15/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVALOTSXIPYUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=C(C=C2)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187099 | |
| Record name | Benzene, 1-chloro-2-fluoro-4-[[(2-fluorophenyl)methyl]thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201187099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443327-31-8 | |
| Record name | Benzene, 1-chloro-2-fluoro-4-[[(2-fluorophenyl)methyl]thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443327-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2-fluoro-4-[[(2-fluorophenyl)methyl]thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201187099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves several steps, including the introduction of fluorine and chlorine atoms onto the benzene ring, followed by the attachment of the sulfanylmethyl group. One common method involves the use of organometallic reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve large-scale reactions using specialized equipment to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Comparative Analysis
Positional Isomerism: Moving the sulfanylmethyl group from position 2 (target) to 3 () alters steric interactions, which could influence crystallinity or receptor binding in medicinal applications .
Synthetic Relevance :
- The target compound shares synthetic pathways (e.g., Suzuki coupling, alkylation) with g-secretase inhibitors (), suggesting utility as a pharmaceutical intermediate .
- Discontinued analogs () highlight the importance of substituent optimization for commercial viability .
Sulfanylmethyl groups may enhance solubility or act as hydrogen-bond acceptors, critical for drug design .
Safety Considerations :
- Sulfur-containing analogs (e.g., ) require careful handling due to irritancy risks, underscoring the need for proper PPE and ventilation .
Biological Activity
1-Fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene, with the molecular formula C13H9ClF2S, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H9ClF2S |
| Molecular Weight | 270.73 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1443345-05-8 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of fluorine and chlorine atoms enhances the compound's binding affinity, potentially leading to alterations in enzyme activity and cellular signaling pathways. The sulfanylmethyl group may also participate in redox reactions, modulating the compound's biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, fluoroaryl derivatives have shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been documented, suggesting that the introduction of fluorine and sulfur moieties can enhance antibacterial efficacy.
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
These findings suggest that the structural features of this compound could similarly confer antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Anticancer Activity
The compound's potential anticancer activity is also under investigation. Research has shown that fluorinated compounds can exhibit cytotoxic effects on cancer cell lines. For example, studies on structurally related thiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including Jurkat and A-431 cells . The SAR analysis indicated that specific substitutions on the phenyl ring are crucial for enhancing cytotoxicity.
Case Studies
- Antimicrobial Efficacy : A study investigating fluoroaryl-bichalcophene compounds found that the introduction of fluorine atoms significantly improved antibacterial activity compared to their non-fluorinated counterparts. The compound MA-1156 displayed an MIC value of 16 µM against S. aureus, indicating strong antimicrobial potential .
- Cytotoxic Assessment : In another study focusing on thiazole derivatives, compounds were tested against Jurkat cells, revealing IC50 values lower than those for standard drugs like doxorubicin. This suggests that modifications similar to those in this compound could lead to enhanced anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
